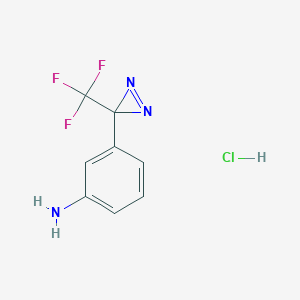

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride is a chemical compound that is widely used in scientific research. It is a diazirine-based photo-crosslinking reagent that is used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions.

Scientific Research Applications

Surface Modification and Polymer Science

One notable application of this compound involves the modification of graphitic carbon and carbon nanotube surfaces. It acts as a versatile photoactivated “linker” molecule, facilitating the covalent surface modification of these materials, thus enhancing their functional properties for various industrial and research purposes (Lawrence et al., 2011). Similarly, it's been used in the development of hyperbranched poly(aryl amine)s via a carbene insertion approach, showcasing its potential in creating novel polymeric materials with unique properties (Blencowe et al., 2008).

Photoaffinity Labeling

In biochemical research, derivatives of this compound have been utilized as building blocks for peptide photoaffinity reagents. These are tools designed to study protein-protein interactions, enzyme function, and receptor-ligand binding, providing insights into the molecular mechanisms underlying various biological processes (Shih & Bayley, 1985). Moreover, it's been employed in the synthesis of photoaffinity probes for the GABA receptor, indicating its significance in neurological research (Sammelson & Casida, 2003).

Material Science and Coating Technologies

This compound's derivatives have also been instrumental in the development of hydrophobic coatings. By synthesizing 3-aryl-3-(trifluormethyl)diazirine functionalized highly fluorinated phosphonium salts, researchers have been able to impart hydrophobic properties to cotton and paper surfaces, demonstrating a practical application in material science (Ghiassian et al., 2012).

Analytical Chemistry and Probe Development

Furthermore, this compound has found applications in the development of chromogenic diazirines for photoaffinity labeling. This approach enables the spectrophotometric detection of labeled products in biochemical assays without the need for radioactive techniques, offering a safer and more accessible method for analyzing biomolecular interactions (Hatanaka et al., 1989).

Mechanism of Action

Target of Action

Amines, such as this compound, are known to be basic and good nucleophiles . They can react with electrophiles in several polar reactions .

Mode of Action

The mode of action of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride involves its interaction with its targets. They can react with electrophiles in several polar reactions .

Biochemical Pathways

Amines are known to react with electrophiles in several polar reactions . This suggests that the compound could potentially affect various biochemical pathways involving these reactions.

Pharmacokinetics

The basicity and nucleophilicity of amines can influence their pharmacokinetic properties .

Result of Action

The compound’s basicity and nucleophilicity suggest that it could potentially interact with various molecular targets and induce changes at the cellular level .

properties

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5;/h1-4H,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXUPHVNBHIRJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2(N=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196820-30-1 |

Source

|

| Record name | 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2473201.png)

![1-methyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2473204.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2473206.png)

![3,6-dichloro-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2473207.png)

![1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole](/img/structure/B2473213.png)

![3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2473216.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2473217.png)